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molecular formula C12H13N3O B8596310 1-[1-(4-aminophenyl)-5-methyl-1H-pyrazol-4-yl]ethanone

1-[1-(4-aminophenyl)-5-methyl-1H-pyrazol-4-yl]ethanone

Cat. No. B8596310
M. Wt: 215.25 g/mol
InChI Key: HBWWZIOMUUGPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623862B2

Procedure details

2 ml of acetic acid and 0.64 g of iron(0) are added to 0.94 g of 1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethanone (Journal of Chemical Research, Synopses (1986), (5), 166-7) in 60 ml of EtOH/water mixture (65/35; v/v). It is heated at 75° C. for 2 hours. It is concentrated, filtered on Celite®, the filtrate is neutralized with saturated Na2CO3 and it is extracted with DCM. The organic phase is washed with water, with brine, it is dried over Na2SO4 and evaporated. 0.70 g of yellow powder is obtained.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
EtOH water
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.64 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[CH3:5][C:6]1[N:10]([C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)[N:9]=[CH:8][C:7]=1[C:20](=[O:22])[CH3:21]>CCO.O.[Fe]>[NH2:17][C:14]1[CH:13]=[CH:12][C:11]([N:10]2[C:6]([CH3:5])=[C:7]([C:20](=[O:22])[CH3:21])[CH:8]=[N:9]2)=[CH:16][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.94 g
Type
reactant
Smiles
CC1=C(C=NN1C1=CC=C(C=C1)[N+](=O)[O-])C(C)=O
Name
EtOH water
Quantity
60 mL
Type
solvent
Smiles
CCO.O
Name
Quantity
0.64 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It is concentrated
FILTRATION
Type
FILTRATION
Details
filtered on Celite®
EXTRACTION
Type
EXTRACTION
Details
is extracted with DCM
WASH
Type
WASH
Details
The organic phase is washed with water, with brine, it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)N1N=CC(=C1C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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